molecular formula C18H27N3O4 B6097450 N-(3,5-dimethoxybenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide

N-(3,5-dimethoxybenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide

Cat. No. B6097450
M. Wt: 349.4 g/mol
InChI Key: BLQHVRYQPGFSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxybenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide, also known as DPI-3290, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DPI-3290 is a piperazine derivative that belongs to the class of benzylacetamides.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethoxybenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide is not fully understood. However, it is believed to act through the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses. By inhibiting this pathway, this compound may reduce inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. This compound has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit tumor growth in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,5-dimethoxybenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide is its relatively low toxicity, making it a safe compound to use in lab experiments. However, one limitation is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3,5-dimethoxybenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown that this compound has neuroprotective properties and may be able to prevent or slow the progression of these diseases. Another area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the full extent of its anti-cancer properties and its potential for use in cancer treatment.
In conclusion, this compound is a novel compound with potential therapeutic applications. Its anti-inflammatory, anti-oxidant, and anti-cancer properties make it an exciting area of research. Further studies are needed to fully understand its mechanism of action and potential for use in treating a range of diseases.

Synthesis Methods

The synthesis of N-(3,5-dimethoxybenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide involves the reaction of 3,5-dimethoxybenzylamine with 2-(1-isopropyl-3-oxo-2-piperazinyl)acetyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of the synthesis process is reported to be around 50%.

Scientific Research Applications

N-(3,5-dimethoxybenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-12(2)21-6-5-19-18(23)16(21)10-17(22)20-11-13-7-14(24-3)9-15(8-13)25-4/h7-9,12,16H,5-6,10-11H2,1-4H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQHVRYQPGFSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC(=O)C1CC(=O)NCC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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